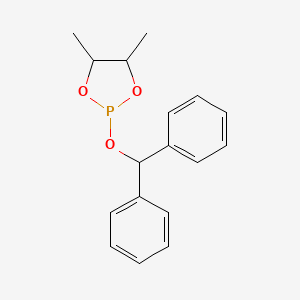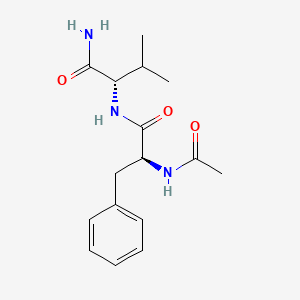
N-Acetyl-L-phenylalanyl-L-valinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-phenylalanyl-L-valinamide is a synthetic peptide compound composed of N-acetyl-L-phenylalanine and L-valinamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-phenylalanyl-L-valinamide typically involves the coupling of N-acetyl-L-phenylalanine with L-valinamide. This process can be achieved using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-L-phenylalanyl-L-valinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and an acid or base.
Oxidation: Oxidizing agents can modify the phenylalanine residue.
Reduction: Reducing agents can affect the amide bond.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: Produces N-acetyl-L-phenylalanine and L-valinamide.
Oxidation: Yields oxidized derivatives of phenylalanine.
Reduction: Results in reduced amide derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-phenylalanyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-phenylalanyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural peptides, binding to active sites and modulating biological pathways. The acetyl group enhances its stability and bioavailability, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-phenylalanine: Shares the acetylated phenylalanine moiety but lacks the valinamide component.
N-Acetyl-L-valine: Contains the acetylated valine moiety but lacks the phenylalanine component.
N-Acetyl-L-tyrosine: Similar structure with an additional hydroxyl group on the aromatic ring.
Uniqueness: N-Acetyl-L-phenylalanyl-L-valinamide is unique due to its combination of both N-acetyl-L-phenylalanine and L-valinamide, providing distinct chemical and biological properties. This dual composition allows it to participate in diverse biochemical reactions and interactions, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
65118-48-1 |
|---|---|
Molekularformel |
C16H23N3O3 |
Molekulargewicht |
305.37 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C16H23N3O3/c1-10(2)14(15(17)21)19-16(22)13(18-11(3)20)9-12-7-5-4-6-8-12/h4-8,10,13-14H,9H2,1-3H3,(H2,17,21)(H,18,20)(H,19,22)/t13-,14-/m0/s1 |
InChI-Schlüssel |
NUYPGVUBKDPOCV-KBPBESRZSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
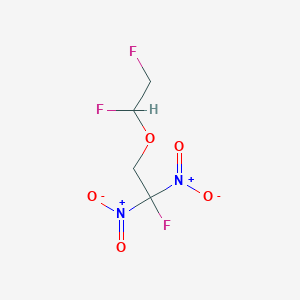
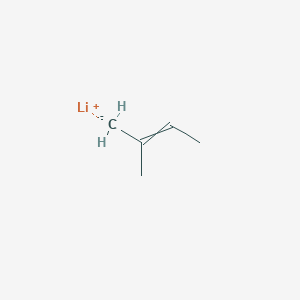
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)

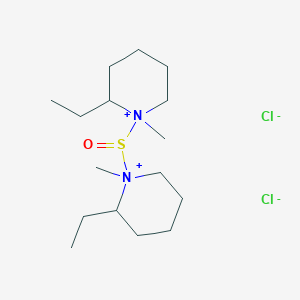
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
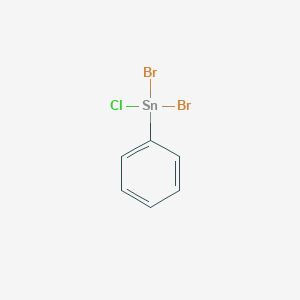
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
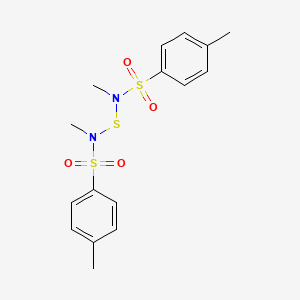
![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
